3-(Benzhydrylamino)-3-methylbutan-2-one
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s appearance and state under standard conditions .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Enzymatic Kinetic Resolution : (S)-Methyl 3-(benzoylamino) butanoate, related to 3-(Benzhydrylamino)-3-methylbutan-2-one, is accessible through enzymatic kinetic resolution with pig-liver esterase. This method is significant for the stereoselective preparation of amino acid derivatives (Estermann & Seebach, 1988).
Hypoglycemic Activity : Certain 2-Benzhydrylimino-1,3-diazacycloalkanes, which can be synthesized using benzhydrylamines (related to this compound), have shown hypoglycemic activity, indicating potential therapeutic applications (Kosasayama et al., 1979).
Hydrodenitrogenation Studies : The hydrodenitrogenation of alkylamines with secondary and tertiary α-carbon atoms, including compounds related to this compound, was studied over sulfided NiMo/Al2O3, which is important in understanding chemical reactions in industrial processes (Zhao & Prins, 2004).
Flavor Compound Research : Methyl-branched flavor compounds in apples and processed apples have been investigated, which involves the study of compounds structurally similar to this compound. This research is significant in food chemistry and the understanding of flavor profiles (Schumacher et al., 1998).
Aromatic Compound Formation in Wine : Research into the quantitative determination of hydroxy acids in wine, including compounds related to this compound, provides insights into the formation of aroma compounds in alcoholic beverages (Gracia-Moreno et al., 2015).
Biosynthesis of Esters in Apples : The biosynthesis of 2-methylbutanoate esters in apples, involving compounds similar to this compound, was studied, contributing to our understanding of fruit aroma and its formation (Rowan et al., 1996).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(benzhydrylamino)-3-methylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14(20)18(2,3)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOJXBTTHOIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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